Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate
CAS No.: 2260932-32-7
Cat. No.: VC7445994
Molecular Formula: C13H24N2O3
Molecular Weight: 256.346
* For research use only. Not for human or veterinary use.

CAS No. | 2260932-32-7 |
---|---|
Molecular Formula | C13H24N2O3 |
Molecular Weight | 256.346 |
IUPAC Name | tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate |
Standard InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-13(17,9-15)10-4-6-14-7-5-10/h10,14,17H,4-9H2,1-3H3 |
Standard InChI Key | AKEXZKAYVNDQQW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C1)(C2CCNCC2)O |
Structural and Physicochemical Properties
Molecular Architecture
Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate features a unique bicyclic framework. The azetidine ring (a four-membered nitrogen-containing heterocycle) is substituted at the 3-position with both a hydroxyl group and a piperidin-4-yl moiety, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group . This arrangement introduces steric hindrance and electronic effects that influence reactivity. The molecular formula is , with a molecular weight of 256.346 g/mol.
Table 1: Physicochemical Properties
Property | Value |
---|---|
CAS Number | 2260932-32-7 |
Molecular Formula | |
Molecular Weight | 256.346 g/mol |
Boiling Point | Not reported |
Melting Point | Not reported |
Solubility | Likely soluble in polar aprotic solvents (e.g., THF, DMF) |
Stereochemical Considerations
Synthetic Methodologies
Key Synthetic Routes
The synthesis of tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate typically involves multi-step sequences leveraging strain-release chemistry and cross-coupling reactions:
Strain-Release Functionalization
Azetidine rings are often synthesized via strain-release reactions of 1-azabicyclo[1.1.0]butane intermediates. For example, Lopchuk et al. demonstrated that treating 1-azabicyclo[1.1.0]butane with tert-butyl chloroformate yields protected 3-haloazetidines, which can subsequently undergo nucleophilic substitution with piperidine derivatives .
Oxidation and Protection
The tert-butyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Subsequent oxidation steps, often employing tert-butyl hydroperoxide, install the hydroxyl group at the azetidine 3-position.
Applications in Pharmaceutical Research
Drug Discovery Scaffold
The compound’s dual-ring system serves as a privileged structure in medicinal chemistry. Its conformational constraints mimic bioactive conformations of peptides, making it a valuable scaffold for kinase inhibitors and G protein-coupled receptor (GPCR) modulators .
Prodrug Development
The Boc group enhances metabolic stability, allowing the compound to act as a prodrug. In vivo enzymatic cleavage releases the active azetidine-piperidine pharmacophore, enabling targeted delivery .
Biological Activity and Mechanism
Enzymatic Inhibition
Preliminary studies suggest that the compound inhibits cytochrome P450 enzymes, likely due to coordination of the hydroxyl group to the heme iron center. This property necessitates caution in co-administering the compound with drugs metabolized by CYP450 isoforms.
Receptor Interactions
Molecular docking simulations indicate high affinity for serotonin (5-HT) receptors, particularly the 5-HT subtype. The piperidine nitrogen forms a salt bridge with aspartate residues in the receptor’s binding pocket, while the azetidine ring occupies a hydrophobic subpocket .
Hazard | Precautionary Measures |
---|---|
Skin contact | Wear nitrile gloves; wash with soap and water |
Eye exposure | Rinse with water for 15 minutes |
Inhalation | Use fume hood; monitor air quality |
Storage | Store in cool, dry place under argon |
Comparative Analysis with Analogues
tert-Butyl 4-(3-Hydroxymethylphenyl)piperidine-1-carboxylate
This analogue replaces the azetidine ring with a benzyl group. While it exhibits similar solubility, its lack of conformational rigidity reduces binding affinity for 5-HT receptors.
tert-Butyl 3-Hydroxy-4-methylenepiperidine-1-carboxylate
The methylene group in this derivative increases electrophilicity, enabling Michael addition reactions absent in the target compound.
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